molecular formula C12H10N2O4 B14657287 2,3-Dimethyl-1,5-dinitronaphthalene CAS No. 50558-68-4

2,3-Dimethyl-1,5-dinitronaphthalene

Cat. No.: B14657287
CAS No.: 50558-68-4
M. Wt: 246.22 g/mol
InChI Key: RBIWESZQYSLIPW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,5-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 2 and 3, and two nitro groups at positions 1 and 5 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,5-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions, such as temperature and concentration of the acids, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous nitration processes. These processes involve the use of mixed acid systems and organic solvents to enhance the selectivity and efficiency of the nitration reaction. The separation and purification of the product are typically carried out using techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,5-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3-Dimethyl-1,5-dinitronaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,5-dinitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a significant role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 1,3-Dinitronaphthalene

Uniqueness

2,3-Dimethyl-1,5-dinitronaphthalene is unique due to the presence of methyl groups at positions 2 and 3, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

50558-68-4

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2,3-dimethyl-1,5-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-6-10-9(12(8(7)2)14(17)18)4-3-5-11(10)13(15)16/h3-6H,1-2H3

InChI Key

RBIWESZQYSLIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1C)[N+](=O)[O-]

Origin of Product

United States

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